N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
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Overview
Description
“N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide” is a synthetic organic compound that features a chloropyridine moiety linked to a naphthalenesulfonyl group through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide” typically involves multiple steps:
Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to obtain the 5-chloropyridine derivative.
Synthesis of the Naphthalenesulfonyl Intermediate: This involves the sulfonation of naphthalene followed by methylation to obtain the methyl naphthalenesulfonyl derivative.
Coupling Reaction: The final step involves coupling the chloropyridine intermediate with the naphthalenesulfonyl intermediate through an acetamide linkage under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or sulfonyl groups, leading to the formation of amines or thiols.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-[methyl(phenylsulfonyl)amino]acetamide: Similar structure but with a phenyl group instead of a naphthalene group.
N-(5-chloropyridin-2-yl)-2-[methyl(benzenesulfonyl)amino]acetamide: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
The uniqueness of “N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide” lies in its specific structural features, such as the presence of both chloropyridine and naphthalenesulfonyl groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-22(12-18(23)21-17-9-7-15(19)11-20-17)26(24,25)16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,12H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPKRIHTZFAFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=C(C=C1)Cl)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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